1-[(4-bromo-2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-N-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and pyridine moieties, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-N-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phenoxy Intermediate: The reaction between 4-bromo-2-chlorophenol and an appropriate alkylating agent under basic conditions forms the phenoxy intermediate.
Coupling with Pyridine Derivative: The phenoxy intermediate is then coupled with a 5-chloro-2-pyridyl derivative using a suitable coupling reagent, such as a carbodiimide, to form the desired pyrazole carboxamide structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Automated Purification Systems: For consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-N-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens (bromine and chlorine), it can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-N-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-N-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(BROMOMETHYL)-2-[2-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-4-METHYL-1,3-DIOXOLANE
- 4-BROMO-2-CHLOROPHENOL
Uniqueness
1-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-N-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H11BrCl2N4O2 |
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Molecular Weight |
442.1 g/mol |
IUPAC Name |
1-[(4-bromo-2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H11BrCl2N4O2/c17-10-1-3-14(12(19)7-10)25-9-23-6-5-13(22-23)16(24)21-15-4-2-11(18)8-20-15/h1-8H,9H2,(H,20,21,24) |
InChI Key |
NZQZUEOXORCCBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
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